The 2-(3,4-Dimethoxyphenoxy)ethylamine Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Therapeutics
The 2-(3,4-Dimethoxyphenoxy)ethylamine Scaffold: Physicochemical Profiling, Synthetic Methodologies, and Applications in Advanced Therapeutics
Executive Summary
In the landscape of modern drug discovery, the strategic selection of privileged scaffolds dictates the success of target-specific ligand design. 2-(3,4-Dimethoxyphenoxy)ethylamine (often utilized as its hydrochloride salt, CAS: 61711-96-4) represents a highly versatile pharmacophore building block[1]. Characterized by an electron-rich dimethoxyarene system coupled to a flexible ethylamine chain via an ether linkage, this structural motif provides an optimal spatial arrangement for interacting with monoamine G-protein coupled receptors (GPCRs) and metalloenzymes. This technical guide explores the physicochemical properties, mechanistic logic, self-validating synthesis, and therapeutic applications of this critical intermediate.
Physicochemical Profiling & Structural Analysis
Understanding the baseline quantitative properties of 2-(3,4-dimethoxyphenoxy)ethylamine is essential for predicting its behavior in biological systems and mass spectrometry (MS) assays. The compound exhibits a favorable lipophilicity profile (predicted XlogP = 1.1), making it an excellent fragment for CNS-penetrant drug design[1].
Below is a summary of its core chemical properties and predicted Collision Cross Section (CCS) values for advanced ion mobility-mass spectrometry (IM-MS) workflows, as cataloged by 1[1].
Table 1: Fundamental Chemical Properties
| Property | Value |
| Chemical Name | 2-(3,4-Dimethoxyphenoxy)ethanamine |
| CAS Number (HCl salt) | 61711-96-4 |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Monoisotopic Mass | 197.1052 Da |
| SMILES String | COC1=C(C=C(C=C1)OCCN)OC |
| Predicted XlogP | 1.1 |
Table 2: Predicted Mass Spectrometry Adducts & CCS Values
| Ion Adduct | m/z Ratio | Predicted CCS (Ų) |
| [M+H]⁺ | 198.11248 | 141.6 |
| [M+Na]⁺ | 220.09442 | 149.5 |
| [M-H]⁻ | 196.09792 | 145.1 |
| [M+NH₄]⁺ | 215.13902 | 160.9 |
Pharmacophore Mapping and Mechanistic Logic
The utility of 2-(3,4-dimethoxyphenoxy)ethylamine stems from its tripartite pharmacophore architecture. When incorporated into larger molecular frameworks, each functional group plays a distinct, causal role in receptor binding:
-
Dimethoxyarene Ring: Acts as a hydrophobic anchor, engaging in
stacking or hydrophobic interactions with aromatic residues (e.g., phenylalanine or tryptophan) within the binding pockets of target receptors[2]. -
Ether Oxygen: Functions as a highly localized hydrogen-bond acceptor, orienting the flexible ethyl chain to minimize entropic penalties upon binding.
-
Primary Amine: Under physiological pH, this amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues found in the transmembrane domains of GPCRs (such as the D2 and 5-HT1A receptors)[2].
Pharmacophore mapping of the scaffold interacting with target receptors.
Self-Validating Synthetic Protocol
To ensure high fidelity and reproducibility without relying heavily on column chromatography, the synthesis of 2-(3,4-dimethoxyphenoxy)ethylamine is designed around a self-validating acid-base extraction workflow.
Step-by-Step Methodology: Sₙ2 Alkylation and Orthogonal Purification
Step 1: Deprotonation
-
Action: Charge a flame-dried round-bottom flask with 3,4-dimethoxyphenol (1.0 eq) and anhydrous K₂CO₃ (3.0 eq) in N,N-dimethylformamide (DMF).
-
Causality: K₂CO₃ is a mild, heterogeneous base that selectively deprotonates the phenol (pKa ~10) without causing competitive elimination (E2) of the alkyl halide. DMF, a polar aprotic solvent, leaves the generated phenoxide anion unsolvated, thereby maximizing its nucleophilicity.
Step 2: Alkylation
-
Action: Add 2-bromoethylamine hydrobromide (1.2 eq) portion-wise. Heat the suspension to 80°C for 12 hours under a nitrogen atmosphere.
-
Causality: The hydrobromide salt is utilized for reagent stability. The excess K₂CO₃ neutralizes the HBr, liberating the free primary amine in situ, which then undergoes an Sₙ2 reaction with the phenoxide. Because the primary amine is significantly less nucleophilic than the phenoxide anion, unwanted self-condensation is minimized.
Step 3: Self-Validating Acid-Base Extraction
-
Action 3a: Quench the reaction with distilled water and extract with ethyl acetate (EtOAc). Wash the organic layer five times with brine to completely partition the DMF into the aqueous phase.
-
Action 3b (Validation Checkpoint): Extract the EtOAc layer with 1M HCl (aq). Logic: Only the target amine and any basic impurities will protonate and partition into the aqueous acidic layer. Unreacted phenol and neutral organic byproducts remain in the EtOAc layer, which is discarded. This phase-switching physically validates the successful formation of the basic amine moiety.
-
Action 3c: Basify the aqueous layer to pH 12 using 2M NaOH, and extract with fresh EtOAc. Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the pure 2-(3,4-dimethoxyphenoxy)ethylamine as a free base.
Synthetic workflow for 2-(3,4-Dimethoxyphenoxy)ethylamine via SN2 alkylation.
Applications in Advanced Therapeutics
The structural properties of 2-(3,4-dimethoxyphenoxy)ethylamine have made it a cornerstone in the development of several distinct classes of therapeutics:
CNS Therapeutics (Schizophrenia & Parkinson's Disease)
Due to its ability to mimic the endogenous neurotransmitter dopamine, the scaffold is heavily utilized in the design of multitarget CNS agents. For instance, researchers have successfully coupled 2-(3,4-dimethoxyphenoxy)ethylamine with 1,4-dioxane derivatives via reductive amination to create potent ligands that exhibit favorable, simultaneous interactions with both D2-like and 5-HT1A receptors[2]. This dual-action profile is highly sought after for treating the complex motor and cognitive symptoms of Parkinson's disease and Schizophrenia, as documented by the 2[2].
Cardiovascular Agents (Beta-Blockers)
The phenoxyethylamine motif is a known precursor in the synthesis of 3,4-dihydrocarbostyril derivatives. These compounds, which often incorporate a (2-hydroxy-3-substituted-amino)propoxy group, demonstrate potent cardioselective
Metalloprotease Inhibitors
Beyond GPCRs, the primary amine of this scaffold has been utilized to synthesize novel lactam-based metalloprotease inhibitors. Metalloproteases (MPs) are enzymes responsible for the degradation of cartilage and bone in mammalian systems. By integrating the 2-(3,4-dimethoxyphenoxy)ethylamine moiety into cyclic amide structures, developers have generated compounds capable of modifying the pathogenesis of osteoarthritis (OA) and rheumatoid arthritis (RA), as outlined in 4[4].
References
-
PubChemLite (Université du Luxembourg) . "61711-96-4 (C10H15NO3) - Structural Information and Predicted Collision Cross Section". Available at: [Link]
-
National Institutes of Health (PMC) . "Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson's Disease or Schizophrenia". Available at: [Link]
- Google Patents (US4147869A). "3,4-Dihydrocarbostyril derivatives and process for preparing the same".
- Google Patents (TW541304B). "Novel lactam metalloprotease inhibitors".
Sources
- 1. PubChemLite - 61711-96-4 (C10H15NO3) [pubchemlite.lcsb.uni.lu]
- 2. Multitarget 1,4-Dioxane Compounds Combining Favorable D2-like and 5-HT1A Receptor Interactions with Potential for the Treatment of Parkinson’s Disease or Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4147869A - 3,4-Dihydrocarbostyril derivatives and process for preparing the same - Google Patents [patents.google.com]
- 4. TW541304B - Novel lactam metalloprotease inhibitors - Google Patents [patents.google.com]
